molecular formula C22H20BrP B3049631 (Buta-1,3-dien-1-yl)(triphenyl)phosphanium bromide CAS No. 21310-07-6

(Buta-1,3-dien-1-yl)(triphenyl)phosphanium bromide

Cat. No. B3049631
CAS RN: 21310-07-6
M. Wt: 395.3 g/mol
InChI Key: SSZVQMPGJGQLLP-UHFFFAOYSA-M
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Description

“(Buta-1,3-dien-1-yl)(triphenyl)phosphanium bromide” is a chemical compound that has been studied in the context of reactions involving vinyl phosphates and vinyl phosphordiamidates . It is related to the formation of trisubstituted buta-1,3-dienes and α,β-unsaturated ketones .


Synthesis Analysis

The synthesis of related compounds has been studied. For instance, [4-(alkylsulfanyl)buta-1,3-dien-1-yl]-triphenylphosphonium salts have been synthesized via the reaction of buta-1,3-diene-1,4-diylbis(triphenylphosphonium) halides with alkanethiols in the presence of an equimolar amount of triethylamine .


Chemical Reactions Analysis

The reactions of vinyl phosphates and vinyl phosphordiamidates containing an ester functional group with organometallic reagents have been studied . The functionalized vinyl phosphates were smoothly converted into tri- and tetrasubstituted buta-1,3-dienes via the reaction with aryllithium reagents .

properties

IUPAC Name

buta-1,3-dienyl(triphenyl)phosphanium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20P.BrH/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h2-19H,1H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSZVQMPGJGQLLP-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC=C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10372927
Record name (Buta-1,3-dien-1-yl)(triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Buta-1,3-dien-1-yl)(triphenyl)phosphanium bromide

CAS RN

21310-07-6
Record name (Buta-1,3-dien-1-yl)(triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Buta-1,3-dien-1-yl)(triphenyl)phosphanium bromide
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(Buta-1,3-dien-1-yl)(triphenyl)phosphanium bromide
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(Buta-1,3-dien-1-yl)(triphenyl)phosphanium bromide
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(Buta-1,3-dien-1-yl)(triphenyl)phosphanium bromide
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(Buta-1,3-dien-1-yl)(triphenyl)phosphanium bromide
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(Buta-1,3-dien-1-yl)(triphenyl)phosphanium bromide

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